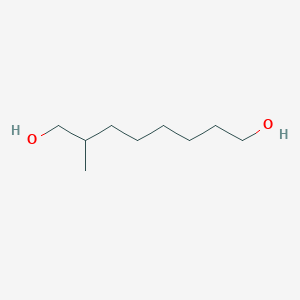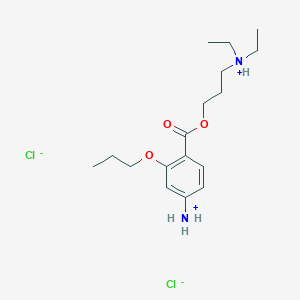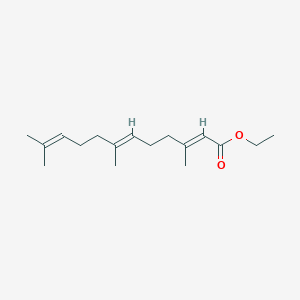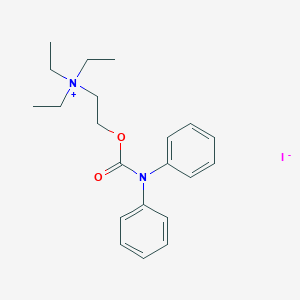
Ammonium, (2-hydroxyethyl)triethyl-, iodide, diphenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (2-hydroxyethyl)triethyl-, iodide, diphenylcarbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as AETD, and it is a white crystalline powder that is soluble in water and ethanol. AETD has been studied extensively in recent years due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. In
Mecanismo De Acción
The mechanism of action of AETD is not fully understood. However, it is believed that AETD exerts its effects by inhibiting the activity of various enzymes and proteins. AETD has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. AETD has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins. AETD has also been shown to inhibit the activity of various cancer-related proteins, including c-Myc and HIF-1alpha.
Efectos Bioquímicos Y Fisiológicos
AETD has several biochemical and physiological effects. AETD has been shown to have potential anti-inflammatory and analgesic effects. It has also been shown to have potential applications in the treatment of cancer. AETD has been shown to inhibit the growth of cancer cells in vitro and in vivo. AETD has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. AETD has also been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AETD has several advantages for lab experiments. AETD is a relatively simple compound to synthesize, and it can be produced using standard laboratory equipment. AETD is also relatively stable and can be stored for long periods without degradation. AETD has several limitations for lab experiments. AETD is a relatively new compound, and its properties and potential applications are still being studied. AETD is also a relatively expensive compound, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on AETD. One potential direction is the development of AETD-based drugs for the treatment of cancer and other diseases. Another potential direction is the study of AETD's effects on the central nervous system. AETD has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. This suggests that AETD may have potential applications in the treatment of Alzheimer's disease and other neurological disorders. Another potential direction is the study of AETD's effects on the immune system. AETD has been shown to have potential anti-inflammatory effects, which may make it useful in the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of AETD is a complex process that involves several steps. The first step involves the reaction of triethylamine with 2-chloroethanol in the presence of sodium hydroxide. This reaction produces 2-hydroxyethyltriethylammonium chloride. The second step involves the reaction of 2-hydroxyethyltriethylammonium chloride with diphenylcarbamic acid in the presence of sodium hydroxide. This reaction produces AETD. The synthesis of AETD is a relatively simple process, and it can be performed in a laboratory setting using standard laboratory equipment.
Aplicaciones Científicas De Investigación
AETD has several potential scientific research applications. One of the most promising applications of AETD is in the field of medicine. AETD has been shown to have potential anti-inflammatory and analgesic effects. It has also been shown to have potential applications in the treatment of cancer. AETD has been shown to inhibit the growth of cancer cells in vitro and in vivo. AETD has also been shown to have potential applications in the field of biochemistry. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. AETD has also been shown to have potential applications in the field of biotechnology. It has been shown to be a useful reagent for the synthesis of various organic compounds.
Propiedades
Número CAS |
101710-53-6 |
|---|---|
Nombre del producto |
Ammonium, (2-hydroxyethyl)triethyl-, iodide, diphenylcarbamate |
Fórmula molecular |
C21H29IN2O2 |
Peso molecular |
468.4 g/mol |
Nombre IUPAC |
2-(diphenylcarbamoyloxy)ethyl-triethylazanium;iodide |
InChI |
InChI=1S/C21H29N2O2.HI/c1-4-23(5-2,6-3)17-18-25-21(24)22(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
FZZZZUCJAZQZGQ-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
SMILES canónico |
CC[N+](CC)(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Sinónimos |
AMMONIUM, (2-HYDROXYETHYL)TRIETHYL-, IODIDE, DIPHENYLCARBAMATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





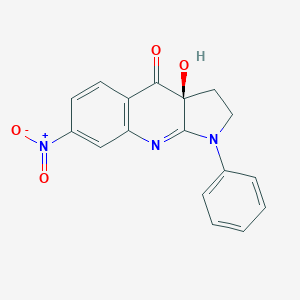


![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)
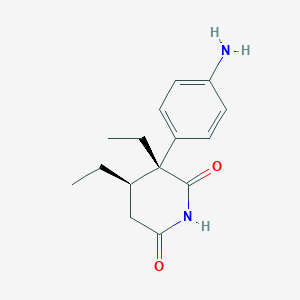
![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)
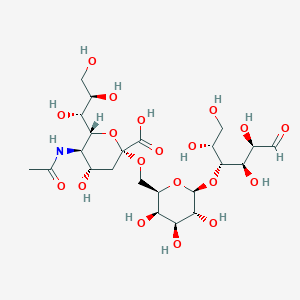
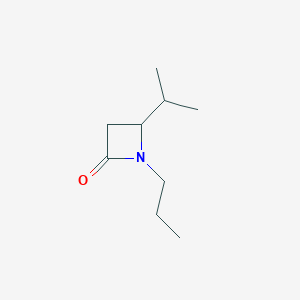
![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)
